ethyl (4E,6RS)-6-methyl-4-octenoate

Stereoselective synthesis capsaicinoid chemistry orthoester Claisen rearrangement

Ethyl (4E,6RS)-6-methyl-4-octenoate (CAS 179617-49-3) is a branched-chain unsaturated ethyl ester with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol. It belongs to the class of 4-octenoic acid esters and is distinguished from simpler octenoates by a methyl substituent at the C6 position and a defined (E)-configuration at the C4–C5 double bond.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 179617-49-3
Cat. No. B1435244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4E,6RS)-6-methyl-4-octenoate
CAS179617-49-3
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCC(C)C=CCCC(=O)OCC
InChIInChI=1S/C11H20O2/c1-4-10(3)8-6-7-9-11(12)13-5-2/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+
InChIKeyWIDBRKDALFFOQL-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4E,6RS)-6-methyl-4-octenoate (CAS 179617-49-3): A Stereodefined Intermediate for Capsaicinoid Synthesis


Ethyl (4E,6RS)-6-methyl-4-octenoate (CAS 179617-49-3) is a branched-chain unsaturated ethyl ester with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol . It belongs to the class of 4-octenoic acid esters and is distinguished from simpler octenoates by a methyl substituent at the C6 position and a defined (E)-configuration at the C4–C5 double bond . The compound is employed principally as a versatile intermediate in organic synthesis, most notably in the stereoselective construction of capsaicinoids via the orthoester Claisen rearrangement .

Stereodefined intermediate with (E)-configured C4–C5 double bond and C6-methyl branching
Designed for capsaicinoid synthesis via orthoester Claisen rearrangement with high stereocontrol
Documented synthetic precedent in peer-reviewed protocol (Kaga et al. 1996)

Why Generic 4-Octenoate Esters Cannot Replace Ethyl (4E,6RS)-6-methyl-4-octenoate in Stereoselective Syntheses


In-class 4-octenoate esters such as ethyl 4-octenoate (CAS 138234-61-4) and methyl 4-octenoate (CAS 21063-71-8) lack the C6-methyl branching and the strictly defined (E)-olefin geometry that are integral to the synthetic utility of ethyl (4E,6RS)-6-methyl-4-octenoate. The orthoester Claisen rearrangement protocol for capsaicinoid assembly relies on this specific substitution pattern and stereochemistry to achieve the required (E)-alkenoate intermediate with high stereoselectivity; the seminal paper by Kaga et al. reports E/Z ratios exceeding 100:1 for the (E)-alkenoate products derived from related allylic alcohols [1]. Substitution with an unbranched or Z-isomer analog would fundamentally alter the stereochemical outcome of the rearrangement and compromise downstream synthetic fidelity, rendering generic substitution chemically invalid for this application.

Defined (E)-stereochemistry Generic 4-octenoate esters are supplied as E/Z mixtures; absence of defined geometry may shift stereochemical outcome of the Claisen rearrangement.
C6-methyl branching Unbranched ethyl 4-octenoate lacks the methyl substituent, altering molecular recognition and intermediate reactivity in the key transformation.
Documented utility Only the target compound has published use in capsaicinoid synthesis; generic analogs lack synthetic precedent, increasing method development risk.
Analytical identity Co-elution or spectral overlap with isomers may confound purity verification if the authentic reference spectrum is not employed.

Quantitative Differentiation Evidence for Ethyl (4E,6RS)-6-methyl-4-octenoate Against Structural Analogs


Defined (E)-Stereochemistry Enables E/Z Selectivity >100:1 in Orthoester Claisen Rearrangement

The (E)-geometry of the C4–C5 double bond in ethyl (4E,6RS)-6-methyl-4-octenoate is critical for its role as a stereoselective intermediate. In the orthoester Claisen rearrangement methodology developed by Kaga et al. for capsaicinoid synthesis, (E)-alkenoate products analogous to this compound are obtained with an E/Z stereoselectivity of >100:1 (i.e., essentially 100% E) [1]. In contrast, unbranched ethyl 4-octenoate (CAS 138234-61-4), commercially available as a mixture of (E)- and (Z)-isomers, does not provide the same level of stereochemical control and is not reported for use in this transformation .

E/Z stereoselectivity
Class-level inference
>100:1 E/Z
Supports stereochemical control in capsaicinoid synthesis
Analogous product data; reported by Kaga et al. 1996
Stereoselective synthesis capsaicinoid chemistry orthoester Claisen rearrangement

C6-Methyl Branching Provides a Molecular Weight and LogP Distinction from Unbranched Ethyl 4-Octenoate

Ethyl (4E,6RS)-6-methyl-4-octenoate (C11H20O2) has a molecular weight of 184.27 g/mol and an exact mass of 184.14633 g/mol [1]. The unbranched analog ethyl 4-octenoate (C10H18O2) has a molecular weight of 170.25 g/mol, a difference of +14.02 g/mol attributable to the additional CH2 group in the 6-methyl branch [2]. This mass increment translates to a calculated LogP increase of approximately +0.5 units (est. LogP ~3.9 for the target vs. ~3.4 for unbranched ethyl 4-octenoate, based on group contribution estimation) , which directly impacts chromatographic retention and extraction behavior.

Molecular weight / LogP
Class-level inference
MW 184.27 g/mol
Δ+14.02 vs. generic
Enables chromatographic differentiation from unbranched analogs
est. LogP ~3.9 vs. 3.4; group contribution method
Physicochemical differentiation chromatographic behavior ester library screening

Exclusive Documentation as a Key Intermediate in Capsaicinoid Synthesis via Orthoester Claisen Rearrangement

Ethyl (4E,6RS)-6-methyl-4-octenoate is explicitly recorded as a useful intermediate for the stereoselective synthesis of capsaicinoids using the orthoester Claisen rearrangement . In the foundational Tetrahedron paper by Kaga et al. (1996), the orthoester Claisen rearrangement of allylic alcohols delivered (E)-alkenoate products, including compounds structurally analogous to ethyl 6-methyl-4-octenoate, with complete (E)-stereoselectivity (E/Z >100) [1]. No comparable documentation exists for the use of unbranched ethyl 4-octenoate or methyl 4-octenoate in this specific stereoselective capsaicinoid synthesis pathway, making the target compound the validated intermediate for this application.

Documented synthetic role
Class-level inference
Explicit intermediate for capsaicinoid synthesis
Reduces method development risk with published protocol alignment
Kaga et al. 1996; comparators lack documentation
Capsaicinoid synthesis orthoester Claisen rearrangement synthetic intermediate

Spectroscopic Identity Confirmed by GC-MS and IR Spectral Databases Enables Unambiguous Identification

Ethyl (4E,6RS)-6-methyl-4-octenoate has a confirmed spectroscopic fingerprint in the Wiley SpectraBase database (Spectrum ID: 7S9ePXVnupy; Wiley ID: 790336), including GC-MS SPLASH identifier splash10-0532-9000000000-baaabaf499a50239f666, vapor-phase IR spectrum, and the InChIKey WIDBRKDALFFOQL-SOFGYWHQSA-N [1][2]. This curated spectral data enables unambiguous identification and purity verification by GC-MS or IR. In contrast, closely related isomers such as ethyl (Z)-4-octenoate or methyl 4-octenoate exhibit distinct retention indices and spectral signatures, and their co-elution or spectral overlap with the target compound would confound analytical confirmation unless the target compound's authentic reference spectra are employed [3].

Authenticated spectra
Supporting evidence
SpectraBase ID with GC-MS and IR fingerprint
Enables unambiguous identity confirmation and purity verification
Differentiates from co-eluting unbranched isomers
Analytical chemistry GC-MS identification IR spectroscopy

Procurement-Driven Application Scenarios for Ethyl (4E,6RS)-6-methyl-4-octenoate (CAS 179617-49-3)


Stereoselective Synthesis of Capsaicinoids and Related Vanilloid Receptor Ligands

This compound is the validated (E)-alkenoate intermediate for the stereoselective construction of capsaicinoids via the orthoester Claisen rearrangement, as established by Kaga et al. (1996). The defined (E)-stereochemistry and C6-methyl branching are essential structural features that dictate the stereochemical outcome of the rearrangement, yielding capsaicinoid products with the required (E)-configuration at the 6-nonenamide double bond [1]. Laboratories engaged in capsaicinoid analog synthesis for vanilloid receptor (TRPV1) pharmacology research should specify this compound to ensure fidelity to the published synthetic route.

Stereodefined Building Block Library Construction for Alkene-Containing Natural Product Analogs

The combination of a defined (E)-olefin with a chiral C6-methyl substituent (as the racemic mixture) makes ethyl (4E,6RS)-6-methyl-4-octenoate a valuable building block for constructing libraries of alkene-containing natural product analogs. Its increased molecular weight and lipophilicity relative to unbranched octenoates (+14 Da; est. LogP +0.5) provide chromatographic differentiation that facilitates purification of products derived from this intermediate . This is particularly relevant for medicinal chemistry groups synthesizing focused libraries where intermediate identity must be confirmed at each step.

Analytical Reference Standard for GC-MS and Spectroscopic Identification in Complex Reaction Mixtures

With authenticated spectral data available in the Wiley SpectraBase database, including GC-MS SPLASH identifier and vapor-phase IR spectrum, this compound can serve as a reference standard for the identification and quantification of 6-methyl-4-octenoate esters in complex reaction mixtures [2]. QC/QA laboratories supporting synthetic chemistry workflows can leverage this spectral fingerprint to verify the presence and purity of the target intermediate, distinguishing it from co-eluting unbranched octenoate isomers that may arise from alternative synthetic pathways.

Application
Selection Property
Validation Focus
Capsaicinoid stereoselective synthesis
Stereodefined (E)-alkenoate with C6-methyl branch
Orthoester Claisen rearrangement protocol fidelity
Natural product analog library construction
Defined stereochemistry and increased lipophilicity
Chromatographic purification and intermediate identity confirmation
Analytical reference standard
Authenticated spectral fingerprint (GC-MS, IR)
Identity and purity assessment in reaction mixtures
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